Vascular-to-Cardiac Tissue Selectivity: Verapamil's Myocardial Predominance Contrasts with Dihydropyridine Vasoselectivity
Verapamil exhibits a vascular-to-cardiac (V/C) selectivity ratio of 0.2, calculated as antilog[pIC50(V)-pIC50(C)] using human isolated vasa vasorum arteries and right atrial trabeculae muscle [1]. This ratio is markedly lower than that of nifedipine (V/C = 7), amlodipine (V/C = 5), and felodipine (V/C = 12) [1]. A separate in vitro study using rat portal vein and papillary muscle confirmed verapamil's V/C ratio of 0.92, compared to 8.9 for diltiazem and 103 for felodipine [2]. The pIC50 values for human cardiac tissue are 6.91 (verapamil), 6.95 (nifedipine), and 5.94 (amlodipine), while vascular pIC50 values are 6.26 (verapamil), 7.78 (nifedipine), and 6.64 (amlodipine) [1]. This quantifies verapamil's unique myocardial dominance among CCBs.
| Evidence Dimension | Functional vascular-to-cardiac tissue selectivity (V/C ratio) |
|---|---|
| Target Compound Data | V/C ratio = 0.2 (human tissue) and 0.92 (rat tissue) |
| Comparator Or Baseline | Nifedipine V/C = 7, Amlodipine V/C = 5, Felodipine V/C = 12 (human tissue); Diltiazem V/C = 8.9, Felodipine V/C = 103 (rat tissue) |
| Quantified Difference | Verapamil V/C ratio is 35-fold lower than nifedipine (0.2 vs 7), 60-fold lower than felodipine (0.2 vs 12) in human tissue; 9.7-fold lower than diltiazem (0.92 vs 8.9) and 112-fold lower than felodipine (0.92 vs 103) in rat tissue. |
| Conditions | Human isolated vasa vasorum arteries (vascular) and right atrial trabeculae muscle (cardiac) contracted with K+ 62 mM; Rat isolated portal vein and papillary muscle of left ventricle. |
Why This Matters
This quantifiable myocardial selectivity justifies selection of verapamil over dihydropyridines when negative chronotropic/dromotropic effects are desired and vasodilation is secondary, or when vascular selectivity would confound experimental interpretation.
- [1] Sarsero D, Fujiwara T, Molenaar P, Angus JA. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists. Br J Pharmacol. 1998;125(1):109-19. View Source
- [2] Ljung B, et al. Vascular versus myocardial selectivity of calcium antagonists studied by concentration-time-effect relations. J Cardiovasc Pharmacol. 1987;10 Suppl 1:S34-9. View Source
